

borapetoside B physical and chemical property data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *borapetoside B*

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Borapetoside B: A Comprehensive Technical Dossier

Foreword for the Researcher

This technical guide provides a detailed overview of the physical and chemical properties of **borapetoside B**, a natural compound isolated from *Tinospora crispa*. While **borapetoside B** is a member of the pharmacologically significant clerodane diterpenoid glycoside family, it is crucial to note at the outset that comparative studies have consistently shown it to be biologically inactive or significantly less potent than its isomers, such as borapetoside A and C, particularly concerning hypoglycemic effects.[1][2] This lack of activity explains the scarcity of dedicated biological studies and detailed experimental protocols for **borapetoside B** itself.

Therefore, this document serves a dual purpose. Firstly, it consolidates the available physicochemical data for **borapetoside B** to support its identification and characterization. Secondly, where direct experimental data for **borapetoside B** is unavailable, it provides detailed experimental protocols and outlines key signaling pathways for its closely related and biologically active analogues. This information is intended to provide researchers with a robust framework for studying the structure-activity relationships within the borapetoside family and to serve as a practical guide for the experimental investigation of related active compounds.

Physicochemical Properties of Borapetoside B

Borapetoside B is a clerodane diterpenoid glycoside. The following tables summarize its known physical and chemical properties.

Table 1: General and Chemical Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₆ O ₁₂	[3][4]
Molecular Weight	552.6 g/mol	[3][4]
CAS Number	104901-05-5	[3]
Appearance	Powder	[3]
Source	Stems of <i>Tinospora crispa</i>	[3][5]

Table 2: Computed Physicochemical Data

Property	Value	Source
XLogP3	-0.1	[4]
Hydrogen Bond Donor Count	6	[4]
Hydrogen Bond Acceptor Count	12	[4]
Rotatable Bond Count	6	[4]
Exact Mass	552.22067658 Da	[4]
Monoisotopic Mass	552.22067658 Da	[4]
Topological Polar Surface Area	185 Å ²	[4]
Heavy Atom Count	39	[4]
Complexity	986	[4]

Table 3: Solubility

Solvent	Solubility	Source
Chloroform	Soluble	[6]
Dichloromethane	Soluble	[6]
Ethyl Acetate	Soluble	[6]
Dimethyl Sulfoxide (DMSO)	Soluble	[3][6]
Acetone	Soluble	[6]
Pyridine	Soluble	[3]
Methanol	Soluble	[3]
Ethanol	Soluble	[3]

Note: Quantitative solubility data is not readily available in the reviewed literature.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the ^1H and ^{13}C NMR spectral data for **borapetoside B**, as reported in the literature. This data is fundamental for the structural confirmation of the molecule.

Data to be populated from full-text article review, as it is not available in the initial snippets.

Mass Spectrometry (MS)

High-resolution mass spectrometry has been employed in the characterization of **borapetoside B**. The primary fragmentation pattern involves the loss of the dehydrated glucose moiety.

- $[\text{M}-\text{H}]^-$ Ion: m/z 551.21230 (corresponding to $\text{C}_{27}\text{H}_{35}\text{O}_{12}$)
- Base Peak Ion: m/z 389 $[\text{M}-\text{H} - \text{dehydrated Glc}]^-$
- Further Fragmentation: Subsequent loss of methyl, water, and carbon dioxide units.

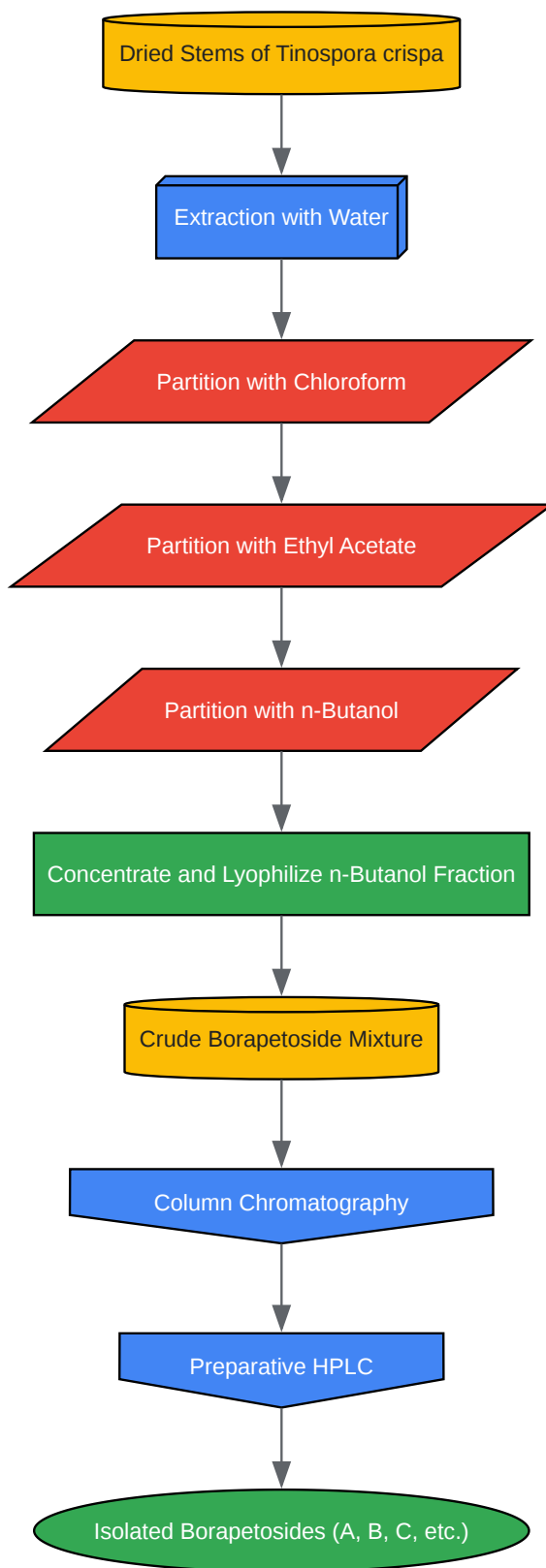
Experimental Protocols

As previously noted, dedicated experimental protocols for the biological assessment of **borapetoside B** are scarce due to its reported lack of activity. The following protocols are adapted from studies on the closely related and biologically active borapetosides A, C, and E, and the general extraction of *Tinospora crispa*. These methodologies are provided as a guide for researchers investigating this class of compounds.

Isolation of Borapetosides from *Tinospora crispa*

This protocol is a generalized procedure for the extraction and isolation of borapetosides.

Experimental Workflow for Borapetoside Isolation



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Caption: General workflow for the extraction and isolation of borapetosides.

- **Extraction:** The air-dried and powdered stems of *Tinospora crispa* are extracted with water.
- **Solvent Partitioning:** The aqueous extract is successively partitioned with chloroform, ethyl acetate, and n-butanol.[3]
- **Concentration:** The n-butanol soluble fraction, which is rich in glycosides, is concentrated under reduced pressure and lyophilized to yield a crude powder.[3][6]
- **Chromatographic Separation:** The crude powder is subjected to column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to separate the individual borapetosides.[3][6]

In Vivo Assessment of Hypoglycemic Activity (Adapted from Borapetoside A and C studies)

This protocol describes an in vivo experiment in a diabetic mouse model to assess the effect of a test compound on glucose tolerance.

- **Animal Model:** Streptozotocin-induced type 1 diabetic mice or high-fat diet-induced type 2 diabetic mice are commonly used.[1][7][8]
- **Compound Administration:** The test compound (e.g., borapetoside A or C) is administered intraperitoneally at a specified dose (e.g., 5 mg/kg).[1]
- **Oral Glucose Tolerance Test (OGTT):** Following compound administration, an oral glucose load is given to the mice. Blood glucose levels are then monitored at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose clearance.[1][7][8]
- **Biochemical Analysis:** At the end of the study, plasma insulin levels and tissue glycogen content (liver and muscle) can be measured to elucidate the mechanism of action.[1]

In Vitro Assessment of Insulin Signaling (Adapted from Borapetoside A and C studies)

This protocol outlines an in vitro experiment to investigate the effect of a test compound on the insulin signaling pathway in a relevant cell line.

- **Cell Culture:** A suitable cell line, such as C2C12 myotubes or HepG2 hepatocytes, is cultured under standard conditions.
- **Compound Treatment:** The cells are treated with the test compound at various concentrations for a specified duration.
- **Western Blot Analysis:** Following treatment, cell lysates are prepared and subjected to Western blotting to analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR) and Akt, and the expression levels of glucose transporters like GLUT2.^[1]

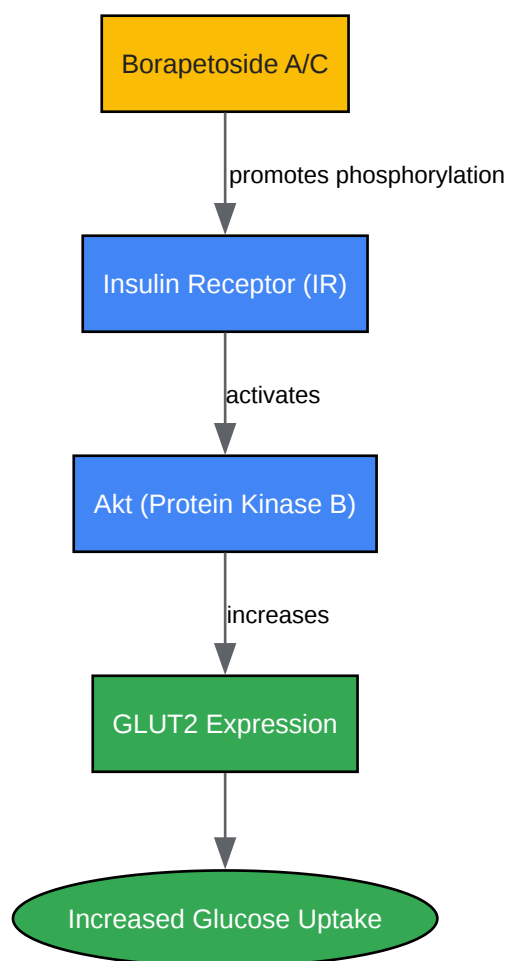
Signaling Pathways Modulated by Active Borapetosides

While **borapetoside B** has been shown to be inactive, its active isomers, particularly A and C, have been demonstrated to modulate key signaling pathways involved in glucose metabolism. Understanding these pathways is crucial for the study of this class of compounds.

Insulin Signaling Pathway

Borapetosides A and C have been shown to enhance insulin sensitivity by activating the insulin receptor (IR)-Akt signaling pathway. This leads to an increased expression of glucose transporter 2 (GLUT2), facilitating glucose uptake into cells and thereby lowering blood glucose levels.

Insulin Signaling Pathway Activation by Active Borapetosides



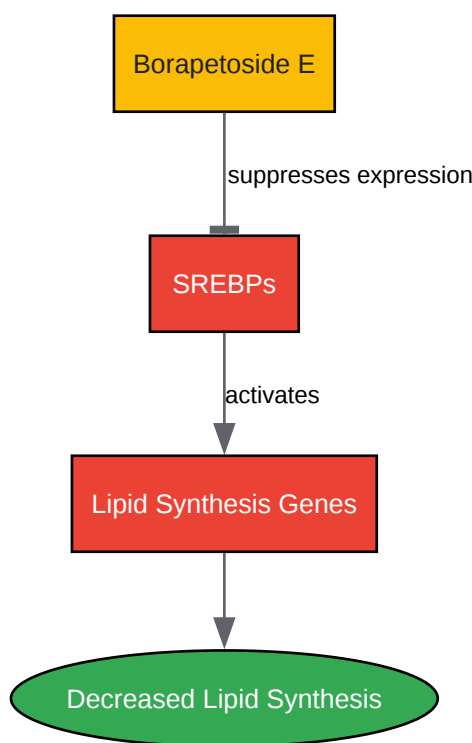
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Caption: Simplified diagram of the insulin signaling pathway activated by borapetosides A and C.

Regulation of Lipid Metabolism

Studies on borapetoside E have shown that it can improve hyperlipidemia by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes, which are involved in lipid synthesis.^{[7][8]}

SREBP-Mediated Lipid Synthesis Inhibition by Borapetoside E



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Caption: Inhibition of the SREBP pathway by borapetoside E, leading to reduced lipid synthesis.

Conclusion

Borapetoside B, while readily isolable from *Tinospora crispa*, has demonstrated a notable lack of biological activity in comparative studies, particularly when contrasted with its isomers. This technical guide has compiled the available physicochemical data to aid in its identification and characterization. Furthermore, by providing detailed experimental protocols and outlining the key signaling pathways modulated by its active counterparts, this document offers a valuable resource for researchers in the field of natural product chemistry and drug discovery. Future research may focus on the precise structural features that govern the bioactivity of the borapetoside family, for which the information contained herein will serve as a foundational reference.

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- To cite this document: BenchChem. [borapetoside B physical and chemical property data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14859268#borapetoside-b-physical-and-chemical-property-data]

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